

STF-118804 leukemia stem cell targeting

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Compound Focus: STF-118804

CAS No.: 894187-61-2

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STF-118804 Efficacy Data Summary

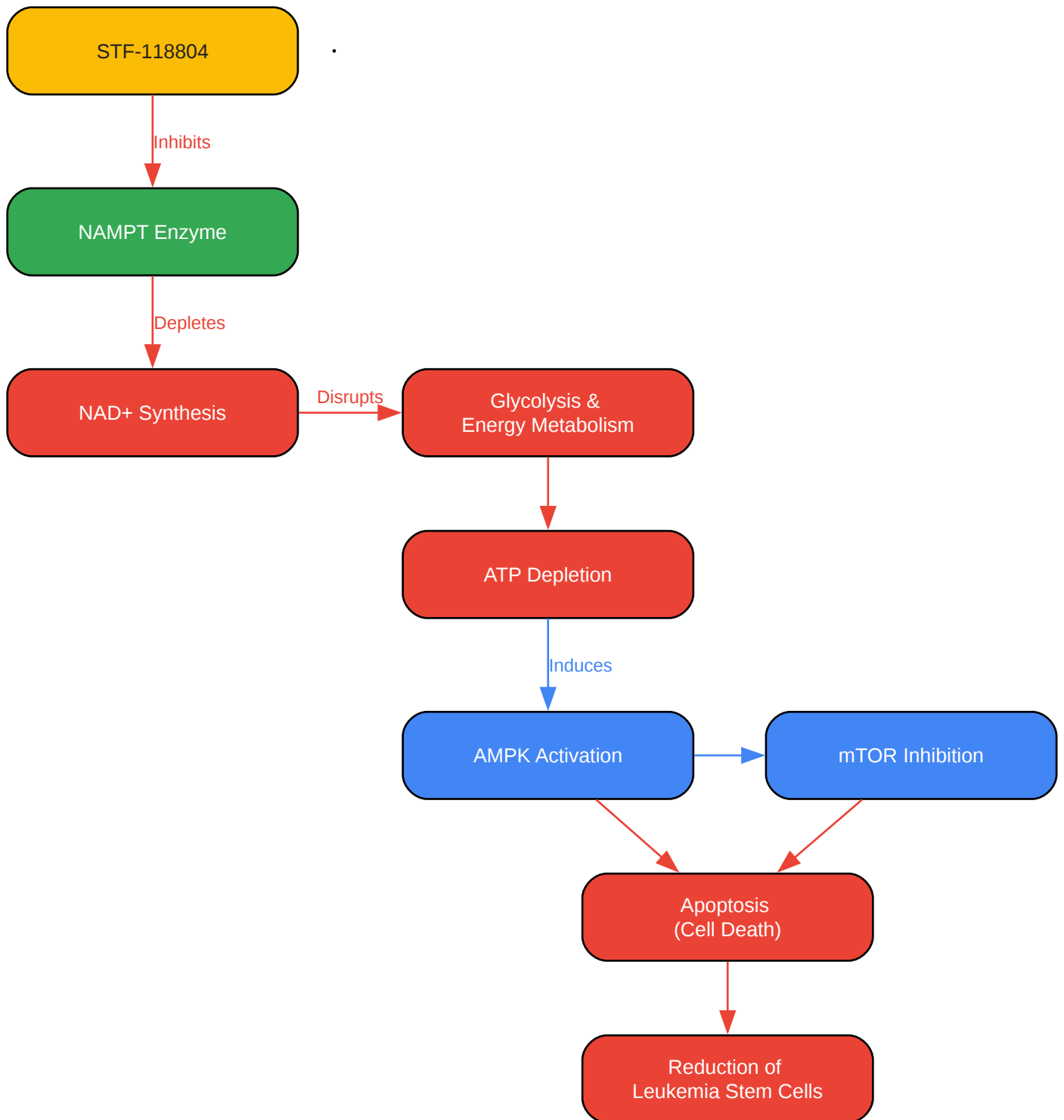
Cancer Model	Experimental Context	Key Findings & Efficacy Data	Citation
High-Risk B-ALL	<i>In vitro</i> (patient samples)	IC50: 3.1 - 32.3 nM (reduced viability in pediatric ALL samples)	[1]
	<i>In vitro</i> (B-ALL cell lines)	IC50: 2.6 - 9.2 nM in sensitive lines (SEM, KP-Y-RL, Nalm6, etc.); IC50 >10,000 nM in resistant lines (REH, SUP-B15)	[1]
	<i>In vivo</i> (mouse xenograft)	Improved survival in an orthotopic model of high-risk ALL	[1] [2]
T-ALL	<i>In vitro</i> (cell lines)	Demonstrated cytotoxicity as part of a panel of NAMPT inhibitors (FK866 showed the greatest effect)	[3]
Pancreatic Cancer (PDAC)	<i>In vitro</i> (cell lines)	IC50 in nanomolar range ; reduced viability, growth, and colony formation in soft agar	[4] [5]
	<i>In vivo</i> (orthotopic mouse model)	Reduced tumor size after 21 days of treatment at 25 mg/kg (i.p.)	[4] [2]

Mechanism of Action & Experimental Protocols

STF-118804 exerts its anti-cancer effects by potently and specifically inhibiting the enzyme NAMPT (Nicotinamide Phosphoribosyltransferase).

- **Molecular Mechanism:** NAMPT is the rate-limiting enzyme in the NAD⁺ salvage pathway, which is crucial for cellular metabolism, energy production, and DNA repair. By inhibiting NAMPT, **STF-118804** depletes intracellular NAD⁺ levels, leading to a cascade of effects including **metabolic collapse** (reduced glycolysis and ATP), **activation of AMPK**, and **inhibition of the mTOR pathway**, ultimately inducing **apoptosis** (programmed cell death) without prior cell cycle arrest [4] [1] [2].
- **Targeting Leukemia Stem Cells (LSCs):** One study specifically notes that **STF-118804** "effectively reduced leukemia stem cells" in an orthotopic xenograft model of ALL [1]. This suggests its potential to target the resistant cell population often responsible for disease relapse.

The diagram below illustrates the mechanism of action of **STF-118804**.



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Key experimental protocols used to generate this data include:

- **Cell Viability Assays:** Cells are treated with increasing concentrations of **STF-118804** for 72-96 hours. Viability is measured using assays like **CellTiter-Glo** (which quantifies ATP levels) or **MTT**,

and IC50 values are calculated [3] [1].

- **In Vivo Efficacy Studies:** Immunodeficient mice (e.g., NSG) are implanted with human cancer cells (xenograft) or patient-derived samples (PDX). Mice are treated with **STF-118804** (e.g., 25-50 mg/kg, administered intraperitoneally or subcutaneously) for several weeks. Outcomes measured include **tumor size/weight, disease burden, and overall survival** [4] [1] [2].
- **Mechanism Validation:** To confirm on-target effects, studies measure **NAD+ and ATP levels** after drug treatment. Rescue experiments involve adding **exogenous NAD+ precursors** (like NMN) to see if they reverse the cytotoxic effects of **STF-118804** [4].

Comparison with Other NAMPT Inhibitors

The most direct comparator found in the search results is **FK866** (also known as Daporinad), a first-generation NAMPT inhibitor.

Agent	Generation	Key Preclinical Evidence in Leukemia	Notable Findings
STF-118804	Next-generation	Effective in high-risk B-ALL models; targets leukemia stem cells [1].	Reported high specificity; improved survival in aggressive xenograft models [1].
FK866	First-generation	Shows nanomolar cytotoxicity in B- and T-ALL cell lines and PDX cells [6] [3].	Significantly reduced disease burden and prolonged survival in T-ALL PDX mouse models [3].

While both are potent, **STF-118804** was identified as a **next-generation inhibitor** through high-throughput phenotypic screening, suggesting a refined approach to its discovery [1].

Research Status and Next Steps

It is important to note that the evidence for **STF-118804** is currently at the **preclinical stage**, primarily from *in vitro* studies and animal models. As of the latest publications, it has not yet progressed to clinical trials in humans [1].

- The most promising direct research on targeting leukemia stem cells involves a different pathway, **ferritinophagy**, which was identified as a key vulnerability in dormant leukemic stem cells (LSCs) in Acute Myeloid Leukemia (AML) [7]. This represents a distinct, parallel line of modern research.
- To further your investigation, you may want to explore:
 - **ClinicalTrials.gov**: Check for any ongoing or planned clinical trials involving NAMPT inhibitors.
 - **Recent Reviews**: Search for recent review articles on "targeting LSCs" or "NAMPT inhibitors in cancer" for a more synthesized overview of the field.

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